2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid
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Overview
Description
“2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid” is a chemical compound . It is also known by its IUPAC name "(2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2R)-oxolan-2-yl]propanoic acid" .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO6 . The InChI code is 1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.29 . It is predicted to have a boiling point of 425.7±30.0 °C and a density of 1.145±0.06 g/cm3 . The compound is a solid at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative synthesis methods have been developed for compounds similar to 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid. For instance, a simple and efficient synthesis of N-substituted 1,3-oxazinan-2-ones has been demonstrated using a three-component, one-pot reaction, which could be applicable to similar compounds (Trifunović et al., 2010).
Stereocontrolled Synthesis : Stereocontrolled synthesis methods have been explored for the production of β-amino acids and related compounds. These methods are vital for creating specific enantiomers of compounds like this compound (Fernandez et al., 2006).
Chemo-Enzymatic Synthesis : The synthesis and characterization of similar compounds have been achieved through chemo-enzymatic methods, highlighting the versatility of synthesis approaches (Baba et al., 2018).
Biological and Medicinal Research
Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related, have been tested for immunostimulatory and immunomodulatory potency, suggesting potential biological activities for similar compounds (Doláková et al., 2005).
Antimicrobial Studies : The synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives and their antimicrobial activities highlight the potential for similar compounds in treating microbial infections (Nirmalan et al., 2016).
Molecular Docking Studies : The effectiveness of similar compounds against various pathogens in molecular docking studies suggests the potential of this compound in drug design and development (Nirmalan et al., 2016).
Computational Studies
Computational Peptidology : Computational methods have been used to study the chemical reactivity and molecular properties of peptides related to this compound, providing insights for drug design (Flores-Holguín et al., 2019).
Quality Control of Pharmaceuticals : Analytical methods for quality control of active pharmaceutical ingredients, including derivatives of propanoic acids, have been explored, underscoring the importance of ensuring the purity and efficacy of compounds like this compound (Zubkov et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of modified macromolecular scaffolds for drug delivery . Therefore, its target could be the specific cells or tissues where the drug needs to be delivered.
Mode of Action
The compound interacts with its targets through its unique structure. It contains a tert-butoxycarbonyl (Boc) group, which is a protective group used in peptide synthesis. This group can be removed under acidic conditions to reveal the amino group . This property can be utilized in drug delivery systems where the release of the drug is triggered by specific conditions in the target tissues.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific drug it is designed to deliver . By protecting the drug and guiding it to its target, this compound can enhance the drug’s efficacy and reduce its side effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the action, efficacy, and stability of this compound . For example, the Boc group can be removed under acidic conditions, triggering the release of the drug .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOYHEUHDBOTCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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